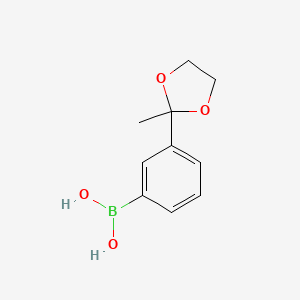

3-(2-甲基-1,3-二氧戊环-2-基)苯基硼酸

描述

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO4. It is a boronic acid derivative that features a phenyl ring substituted with a 2-methyl-1,3-dioxolane group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

科学研究应用

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

作用机制

Target of Action

The primary target of the compound 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is the palladium (0) catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid interacts with its target through a process called transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable , which could potentially impact its bioavailability.

Result of Action

The result of the action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura coupling reaction, leading to the production of phenyl alkenes .

Action Environment

The action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can be influenced by environmental factors such as the presence of other reagents and the conditions under which the Suzuki–Miyaura coupling reaction takes place . The compound is known to be environmentally benign , suggesting that it is stable under a variety of environmental conditions.

生化分析

Biochemical Properties

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, facilitating the study of carbohydrate-protein interactions .

Cellular Effects

The effects of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid on various types of cells and cellular processes have been investigated in several studies. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound has been shown to affect gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid group, thereby inhibiting their catalytic activity . Additionally, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can interact with transcription factors, altering their binding affinity to DNA and modulating gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid have been observed to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of its corresponding phenol and boric acid . Long-term studies have shown that 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms involving membrane transporters . Once inside the cell, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s cellular effects and optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . For example, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can be directed to the nucleus by binding to nuclear localization signals on transcription factors, where it can modulate gene expression . Similarly, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is essential for elucidating its biochemical mechanisms and optimizing its use in research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid typically involves the reaction of 3-bromo-2-methylphenylboronic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The dioxolane ring can undergo nucleophilic substitution reactions under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Substitution: Substituted dioxolane derivatives.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Lacks the dioxolane ring, making it less sterically hindered.

2-Methylphenylboronic Acid: Similar structure but without the dioxolane ring.

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic Ester: Ester derivative with different reactivity.

Uniqueness

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is unique due to the presence of the dioxolane ring, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions .

属性

IUPAC Name |

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRSKQWUQJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394913 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-50-2 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)

![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)

![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)

![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)

![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)

![2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364504.png)